Selgantolimod

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

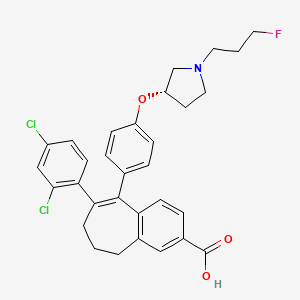

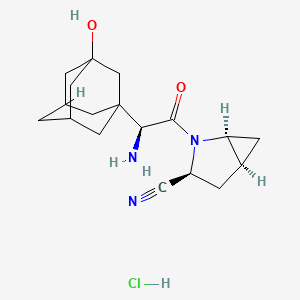

Selgantolimod, also known as GS-9688, is a potent and selective oral Toll-Like Receptor 8 (TLR8) agonist . It is currently under development for the treatment of chronic Hepatitis B (CHB) and HIV infection . TLR8 is an endosomal innate immune receptor that recognizes pathogen-derived single-stranded RNA fragments to trigger innate and adaptive immune responses .

Synthesis Analysis

The structure-based optimization of a dual TLR7/8 agonist led to the identification of the selective TLR8 clinical candidate Selgantolimod . The chiral amino alcohol ®-2-amino-2-methylhexan-1-ol is a key fragment in the synthesis of Selgantolimod .Molecular Structure Analysis

The molecular formula of Selgantolimod is C14H20FN5O . The structure of Selgantolimod was confirmed by TLR8 binding and a direct ligand interaction with TLR8 residue Asp545 .Chemical Reactions Analysis

Selgantolimod displayed rapid absorption and dose-proportional pharmacokinetics (PK) and pharmacodynamics (PD) activity . Food had minimal effect on PK but resulted in diminished PD activity .Physical And Chemical Properties Analysis

The molecular weight of Selgantolimod is 293.34 g/mol . More detailed physical and chemical properties are not available in the retrieved data.Applications De Recherche Scientifique

Treatment of Chronic Hepatitis B

Selgantolimod has been studied for its efficacy in treating Chronic Hepatitis B (CHB). It has been found to be safe and effective in viremic adult patients with CHB . The compound has been used in multiple doses orally and has shown promising results .

Immune Response Activation

As a potent and selective toll-like receptor 8 (TLR8) agonist, Selgantolimod can trigger innate and adaptive immune responses . This makes it a potential candidate for various immunotherapy applications.

Antiviral Activity

Selgantolimod has demonstrated antiviral activity. It has been used in studies to evaluate its safety, tolerability, and antiviral activity in viremic adult participants with CHB who are not currently on treatment .

HIV Treatment

Selgantolimod is also being researched for its potential use in the treatment of Human Immunodeficiency Virus (HIV) infection . As a TLR8 agonist, it could play a role in activating the immune response against the virus.

Safety and Pharmacokinetics

Studies have been conducted to evaluate the safety and pharmacokinetics of Selgantolimod . These studies are crucial in determining the dosage and potential side effects of the compound.

Pharmacodynamics

Research has also been conducted on the pharmacodynamics of Selgantolimod . Understanding how the compound affects the body is key to determining its potential therapeutic uses.

Safety And Hazards

Propriétés

IUPAC Name |

(2R)-2-[(2-amino-7-fluoropyrido[3,2-d]pyrimidin-4-yl)amino]-2-methylhexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FN5O/c1-3-4-5-14(2,8-21)20-12-11-10(18-13(16)19-12)6-9(15)7-17-11/h6-7,21H,3-5,8H2,1-2H3,(H3,16,18,19,20)/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCJUBZBSJQWBW-CQSZACIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(CO)NC1=NC(=NC2=C1N=CC(=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@](C)(CO)NC1=NC(=NC2=C1N=CC(=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Selgantolimod | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

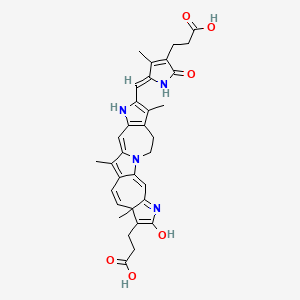

![(S)-1-((5-chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B610686.png)